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Compound of Interest

Compound Name:
(R)-(1,4-Dioxan-2-yl)methanamine

hydrochloride

Cat. No.: B591814 Get Quote

Topic: Asymmetric Synthesis of (R)-Viloxazine Audience: Researchers, scientists, and drug

development professionals.

Introduction
(R)-Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) investigated for the

treatment of attention-deficit/hyperactivity disorder (ADHD). Its stereospecific synthesis is of

significant interest to ensure the desired pharmacological activity and minimize potential side

effects from the corresponding (S)-enantiomer. While various synthetic routes to Viloxazine

have been explored, this document focuses on the established asymmetric synthesis to obtain

the desired (R)-enantiomer.

It is important to note that the synthesis of (R)-Viloxazine commencing from (R)-(1,4-Dioxan-2-

yl)methanamine is not a commonly documented or established method in the scientific

literature. The primary and well-documented approaches for obtaining enantiomerically pure

(R)-Viloxazine involve either the chiral resolution of a racemic mixture or, more directly, an

asymmetric synthesis utilizing a chiral precursor.

This application note details a widely recognized asymmetric synthesis pathway for (R)-

Viloxazine starting from (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane.
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The asymmetric synthesis of (R)-Viloxazine is commonly achieved through the reaction of a

chiral epoxide with a suitable amine, followed by cyclization. The key to obtaining the (R)-

enantiomer is the use of a chiral starting material, specifically (R)-1-(2-ethoxyphenoxy)-2,3-

epoxypropane. This chiral epoxide directs the stereochemistry of the final product.

The overall synthetic scheme involves two main steps:

Synthesis of the Chiral Epoxide: The synthesis of (R)-1-(2-ethoxyphenoxy)-2,3-

epoxypropane is a critical precursor step.

Ring Opening and Cyclization: The chiral epoxide is then reacted with an appropriate amine,

such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base to facilitate the ring

opening of the epoxide and subsequent intramolecular cyclization to form the morpholine

ring of (R)-Viloxazine.

Experimental Protocols
Protocol 1: Synthesis of (R)-Viloxazine from (R)-1-(2-
ethoxyphenoxy)-2,3-epoxypropane
This protocol outlines the cyclization step to form the Viloxazine base from the chiral epoxide

intermediate.

Materials:

(R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane

2-aminoethyl hydrogen sulfate

Potassium hydroxide (pellets)

Methanol

Water

Diethyl ether or Methyl tert-butyl ether (for extraction)

Magnesium sulfate (for drying)
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Isopropanol

Concentrated hydrochloric acid

Ethyl acetate

Procedure:

Preparation of Potassium Hydroxide Solution: In a suitable reactor under a nitrogen

atmosphere, add water (e.g., 57.9 L). With stirring, slowly add potassium hydroxide pellets

(e.g., 78.0 kg) while maintaining the temperature at or below 50°C. Cool the resulting

solution to 20-25°C.

Reaction Setup: In a separate reactor, charge water (e.g., 26.2 L) and slowly add potassium

hydroxide pellets (e.g., 38.9 kg) while keeping the temperature at or below 50°C. To this

solution, add 2-aminoethyl hydrogen sulfate (e.g., 82.4 kg). Heat the mixture to 55°C.

Addition of Epoxide: A solution of (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane in methanol is

then added to the reactor. The reaction temperature is maintained at 55°C.

Cyclization: The previously prepared concentrated potassium hydroxide solution is then

charged to the reaction flask. The mixture is stirred at 55°C for an extended period (e.g., 16

hours).

Work-up and Extraction: Upon reaction completion (monitored by TLC), the methanol is

removed by concentration. The resulting mixture is diluted with water and extracted multiple

times with a suitable organic solvent like diethyl ether or methyl tert-butyl ether.

Isolation of Viloxazine Base: The combined organic extracts are dried over magnesium

sulfate and the solvent is evaporated to yield the crude (R)-Viloxazine base.

Formation of Hydrochloride Salt (Optional): The crude base can be dissolved in a minimal

amount of a solvent like isopropanol. Concentrated hydrochloric acid is then added, followed

by an anti-solvent such as ethyl acetate, to precipitate the (R)-Viloxazine hydrochloride salt.

The solid product is collected by filtration and dried.
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The yield and purity of the synthesized (R)-Viloxazine can vary depending on the specific

reaction conditions and purification methods employed.

Parameter Reported Value Reference

Overall Yield (Improved

Process)
31.1% - 39.8% [1]

Purity (by HPLC) > 98%
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Caption: Workflow for the asymmetric synthesis of (R)-Viloxazine.

Discussion
The asymmetric synthesis of (R)-Viloxazine is a well-established process that relies on the use

of a chiral starting material to ensure the desired stereochemistry of the final product. The

protocol provided is a representative example of how this transformation is achieved on a

larger scale. The use of a strong base like potassium hydroxide is crucial for the cyclization

step.
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For researchers and drug development professionals, ensuring the enantiomeric purity of (R)-

Viloxazine is critical. Therefore, chiral HPLC analysis is recommended to determine the

enantiomeric excess of the synthesized product. Further optimization of reaction conditions,

such as temperature, reaction time, and solvent choice, may be necessary to maximize yield

and purity.

Alternative Synthetic Strategies
While the asymmetric synthesis from a chiral epoxide is a direct approach, another common

method to obtain enantiomerically pure (R)-Viloxazine is through the chiral resolution of

racemic Viloxazine.[1] This method involves the following steps:

Synthesis of Racemic Viloxazine: Viloxazine is first synthesized as a racemic mixture.

Formation of Diastereomeric Salts: The racemic base is reacted with a chiral resolving agent,

such as tartaric acid, to form diastereomeric salts.

Separation: These diastereomeric salts exhibit different solubilities, allowing for their

separation by fractional crystallization.

Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to

liberate the enantiomerically pure (R)-Viloxazine.

This method can be effective but may be less efficient than a direct asymmetric synthesis in

terms of overall yield of the desired enantiomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b591814#asymmetric-synthesis-of-r-viloxazine-from-r-
1-4-dioxan-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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